Enhanced Lipophilicity vs Tryptamine
The 5-propyl substitution in 5-propyltryptamine confers a computed XLogP3 value of 2.9, which is 1.8 log units higher than that of unsubstituted tryptamine (XLogP3 = 1.1). This quantitative increase in lipophilicity, derived from PubChem computed properties, suggests enhanced passive membrane permeability and potential for increased blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | Tryptamine (XLogP3 = 1.1) |
| Quantified Difference | +1.8 log units |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
Increased lipophilicity is a key determinant for CNS penetration and receptor access, making 5-propyltryptamine a more suitable candidate for in vivo CNS studies compared to its less lipophilic, unsubstituted analog.
- [1] PubChem. (2025). 5-Propyltryptamine. National Center for Biotechnology Information. CID 699098. View Source
